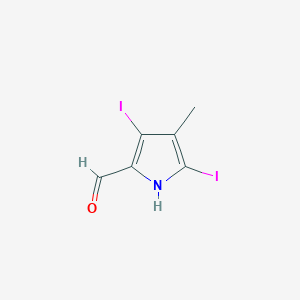

3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde

Beschreibung

3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde is a halogenated pyrrole derivative characterized by iodine substituents at positions 3 and 5, a methyl group at position 4, and an aldehyde functional group at position 2 of the pyrrole ring. The iodine atoms contribute to its high molecular weight (estimated ~400 g/mol) and polarizability, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions .

Eigenschaften

CAS-Nummer |

49569-09-7 |

|---|---|

Molekularformel |

C6H5I2NO |

Molekulargewicht |

360.92 g/mol |

IUPAC-Name |

3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C6H5I2NO/c1-3-5(7)4(2-10)9-6(3)8/h2,9H,1H3 |

InChI-Schlüssel |

BVPOLHJTZMIGEV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(NC(=C1I)C=O)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde typically involves the iodination of 4-methyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Grignard reagents in anhydrous ether.

Major Products Formed

Oxidation: 3,5-Diiodo-4-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: 3,5-Diiodo-4-methyl-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Wirkmechanismus

The mechanism of action of 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its reactivity and binding affinity to certain molecular targets, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde with analogous pyrrole derivatives and related heterocycles, focusing on substituent effects, reactivity, and applications.

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

Halogenation: The diiodo substitution in the target compound contrasts with chloro/fluoro substituents in analogs.

Aldehyde Reactivity : Unlike the dione (ketone-derived) or amide groups in analogs, the aldehyde group in 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde offers nucleophilic addition sites, making it a versatile precursor for Schiff bases or heterocyclic expansions.

Steric and Electronic Effects : The methyl group at position 4 introduces steric hindrance, which may reduce rotational freedom and modulate electronic effects on the pyrrole ring. This contrasts with bulkier substituents (e.g., tetrahydronaphthyl in the benzamide analog), which prioritize steric shielding .

Reactivity and Electronic Properties

Density functional theory (DFT) studies provide insights into electronic behavior:

- This contrasts with electron-rich analogs like trimethoxybenzamide, where methoxy groups donate electron density .

- Hardness/Softness : Conceptual DFT indices (e.g., chemical hardness) suggest that iodine’s polarizable nature may lower the compound’s global hardness compared to fluorinated analogs, influencing its reactivity in acid-base or redox processes .

Biologische Aktivität

3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of iodine substituents and a formyl group, suggests various mechanisms of action that may be explored for therapeutic applications.

- CAS Number : 49569-09-7

- Molecular Formula : C7H6I2N2O

- Molecular Weight : 319.94 g/mol

Biological Activity Overview

Research indicates that 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in vitro.

The biological effects of 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde can be attributed to its interaction with specific molecular targets:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival and cancer cell growth.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound might affect signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study investigating the antimicrobial properties of various pyrrole derivatives found that 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be below 10 µg/mL, indicating strong antibacterial potential.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde | <10 | S. aureus |

| 3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde | <10 | E. coli |

Anticancer Studies

In vitro studies on human cancer cell lines revealed that treatment with 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.